molecular formula C11H14N2O2 B13505282 N-(cyclopropylmethyl)-3-methyl-4-nitroaniline

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline

Cat. No.: B13505282
M. Wt: 206.24 g/mol
InChI Key: CRDPKDVFAXTIIC-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-methyl-4-nitroaniline typically involves the reaction of 3-methyl-4-nitroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-methyl-4-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-4-nitroaniline
  • N-(cyclopropylmethyl)-3-methyl-2-nitroaniline
  • N-(cyclopropylmethyl)-3-methyl-4-aminobenzene

Uniqueness

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline is unique due to the presence of both a cyclopropylmethyl group and a nitro group on the aniline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline

InChI

InChI=1S/C11H14N2O2/c1-8-6-10(12-7-9-2-3-9)4-5-11(8)13(14)15/h4-6,9,12H,2-3,7H2,1H3

InChI Key

CRDPKDVFAXTIIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NCC2CC2)[N+](=O)[O-]

Origin of Product

United States

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